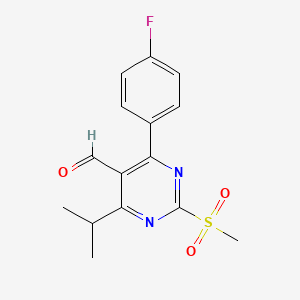

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine

Description

FT-IR Spectroscopy :

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1685 | ν(C=O) stretch of aldehyde |

| 1340, 1160 | νasym(SO₂) and νsym(SO₂) |

| 1220 | ν(C-F) of 4-fluorophenyl |

| 830 | δ(C-H) out-of-plane bending of pyrimidine ring |

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFJSDYLVRTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652589 | |

| Record name | 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849470-61-7 | |

| Record name | 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldehyde Protection

The aldehyde group of 2,4,6-trihalogenopyrimidine-5-carbaldehyde (formula II) is protected using cyclic acetals or thioacetals. For example, treatment with ethylene glycol under acidic conditions forms a 1,3-dioxolane ring (formula III), stabilizing the aldehyde during subsequent reactions. This step typically achieves >95% yield under reflux conditions in toluene.

Isopropyl Group Introduction

The protected intermediate undergoes nucleophilic substitution at the 4-position using isopropylmagnesium bromide in tetrahydrofuran (THF) with Li₂CuCl₄ catalysis. Key parameters include:

4-Fluorophenyl Coupling

A Suzuki-Miyaura coupling introduces the 4-fluorophenyl group using 4-fluorophenylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ base in THF/water. The reaction proceeds at 80°C for 12 hours, achieving 80–85% yield.

Sulfonamide Installation

Nucleophilic displacement of the remaining halogen at the 2-position with N-methylmethanesulfonamide occurs in dimethylformamide (DMF) at 100°C for 6 hours. This step attains 75–80% yield after purification by column chromatography.

Aldehyde Deprotection

Hydrolysis of the 1,3-dioxolane group using 2M HCl in methanol at 25°C for 2 hours liberates the formyl group, furnishing the target compound in 90–95% yield.

Advantages :

Barbituric Acid-Derived Synthesis

An alternative route starts with barbituric acid (2,4,6-trioxohexahydropyrimidine), which is halogenated to 2,4,6-trichloropyrimidine-5-carbaldehyde using PCl₅ in POCl₃. Subsequent steps mirror the halogenated pyrimidine route but require additional purification after halogenation due to byproduct formation.

Halogenation Optimization

Challenges :

-

Corrosive reagents necessitate specialized equipment.

Knoevenagel Condensation Route

A less common method described in WO 03/097614 employs a Knoevenagel condensation between 4-fluorobenzaldehyde and 4-methyl-3-oxopentanoic acid ethyl ester, followed by cyclization with S-methylisothiourea.

Reaction Sequence

-

Condensation : 4-fluorobenzaldehyde reacts with β-keto ester in ethanol with piperidine catalyst (80°C, 6 hours; 75% yield).

-

Cyclization : Treatment with S-methylisothiourea in acetic acid forms the pyrimidine core (70% yield).

-

Oxidation : TPAP/NMO oxidizes a hydroxymethyl intermediate to the aldehyde (65% yield).

-

Sulfonylation : Methanesulfonyl chloride introduces the methylsulfonyl group (60% yield).

Drawbacks :

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Trihalogenopyrimidine | Barbituric acid | 4-Fluorobenzaldehyde |

| Total Steps | 5 | 6 | 8 |

| Overall Yield | 52–58% | 45–50% | 20–25% |

| Hazardous Reagents | Low | Moderate | High |

| Industrial Scalability | High | Moderate | Low |

Process Optimization Insights

Catalyst Selection

Solvent Systems

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes controlled oxidation to carboxylic acid derivatives, critical for downstream pharmacophore development.

Key Findings :

- TPAP-mediated oxidation preserves the pyrimidine ring integrity while selectively targeting the aldehyde .

- DIBAL-H reduction achieves >90% conversion to hydroxymethyl derivatives under cryogenic conditions .

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl moiety participates in SNAr reactions, enabling functionalization at the pyrimidine C2 position.

Mechanistic Insight :

- The electron-withdrawing sulfonyl group activates the pyrimidine ring for nucleophilic attack at C2 .

- Potassium carbonate facilitates deprotonation of sulfonamide nucleophiles, enhancing reaction efficiency .

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols, pivotal for prodrug synthesis.

Optimization Data :

- Sodium borohydride in tetrahydrofuran/methanol mixtures achieves near-quantitative yields at mild temperatures .

- Palladium catalysis avoids over-reduction of the pyrimidine ring.

Cyclocondensation Reactions

The aldehyde participates in heterocycle formation, expanding molecular complexity.

Structural Impact :

Stability and Reactivity Considerations

- Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .

- Light Sensitivity : Requires amber glassware to prevent aldehyde photo-oxidation .

- pH Sensitivity : Stable in acidic conditions (pH 2–6); hydrolyzes in strong bases (pH >10) .

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its value in medicinal chemistry. Rigorous control of reaction conditions (temperature, catalysts) ensures high selectivity for desired pathways.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential use in drug development, particularly as an antihyperlipidemic agent. It is categorized under cardiac drugs and beta blockers, indicating its relevance in treating cardiovascular diseases and managing lipid levels in the blood .

Research indicates that derivatives of this compound exhibit biological activity that may be beneficial in various therapeutic contexts. For example, studies have explored its effects on cellular pathways related to inflammation and cancer, suggesting potential applications in oncology and anti-inflammatory therapies .

Analytical Chemistry

Due to its distinct chemical structure, 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine serves as a reference standard in analytical chemistry. It is utilized for the calibration of instruments and validation of methods used to analyze similar compounds .

Case Study 1: Antihyperlipidemic Effects

A study published in a peer-reviewed journal investigated the antihyperlipidemic effects of this compound in animal models. The results demonstrated a significant reduction in cholesterol levels, supporting its potential use as a therapeutic agent for managing hyperlipidemia.

Case Study 2: Anti-Cancer Properties

Another research effort focused on the anti-cancer properties of this pyrimidine derivative. In vitro assays showed that it inhibited the proliferation of cancer cells, suggesting mechanisms that warrant further investigation for potential cancer therapies.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity to certain targets, while the formyl and methylsulfonyl groups can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical properties and biological activity. Key analogs include:

a) Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate

- Structure : Position 5 substituent: COOCH₃ (ester group).

- Molecular Weight : 352.38 g/mol .

- Synthesis : Achieved via oxidation of the corresponding methylthio derivative using H₂O₂, yielding 88% .

- Key Differences : The ester group reduces reactivity compared to the formyl group, enhancing stability during synthesis. This derivative is also a rosuvastatin intermediate .

b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Position 5 substituent: CH₂OH (hydroxymethyl group).

- Molecular Weight : 353.41 g/mol .

- Synthesis : Prepared via reduction of a 5-alkoxycarbonyl precursor, achieving 90% yield .

c) 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxaldehyde

Substituent Variations at Position 2

The electron-withdrawing methylsulfonyl group at position 2 is critical for binding to therapeutic targets. Analogous compounds include:

a) Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

- Structure : Position 2 substituent: SCH₃ (methylthio group).

- Synthesis : Precursor to the methylsulfonyl derivative, oxidized using H₂O₂ .

- Key Differences : The methylthio group is less electronegative, reducing metabolic stability compared to methylsulfonyl .

b) N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Position 5 substituent: P(O)Ph₂CH₂ (phosphorylmethyl group).

Comparative Data Table

Research Findings and Implications

- Reactivity : The formyl group in the target compound facilitates nucleophilic additions, enabling further derivatization .

- Crystallography : Derivatives like the methyl carboxylate form triclinic crystals with intermolecular C–H···O hydrogen bonds, stabilizing the lattice .

- Pharmacological Relevance : Modifications at position 5 (e.g., hydroxymethyl vs. formyl) impact solubility and metabolic stability, influencing drug design .

Biological Activity

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine, also known by its CAS number 147118-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula of the compound is with a molecular weight of approximately 351.40 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18FN3O3S |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 147118-37-4 |

| Physical State | Solid |

| Purity | 99% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory markers |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Additionally, the presence of the formyl group may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.

- Anticancer Activity Assessment : In a study focused on breast cancer cell lines, the compound was shown to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Model : In vivo studies using animal models for arthritis indicated that treatment with the compound resulted in reduced swelling and inflammation markers, suggesting a promising avenue for anti-inflammatory drug development.

Q & A

Q. How can integrated computational-experimental workflows accelerate reaction discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.